
(4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine is an organic compound that features a thiazole ring substituted with a cyclopropyl group and a phenyl ring attached to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The cyclopropyl group can be introduced via cyclopropanation reactions, while the phenylmethanamine moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
(4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-Phenylthiazol-5-yl)methanamine
- (4-Methylthiazol-5-yl)phenyl)methanamine
- (4-Ethylthiazol-2-yl)methanamine
Uniqueness
(4-(2-Cyclopropylthiazol-5-yl)phenyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C13H14N2S |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
[4-(2-cyclopropyl-1,3-thiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H14N2S/c14-7-9-1-3-10(4-2-9)12-8-15-13(16-12)11-5-6-11/h1-4,8,11H,5-7,14H2 |
InChI Key |
BCMRPSIOBOWTOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


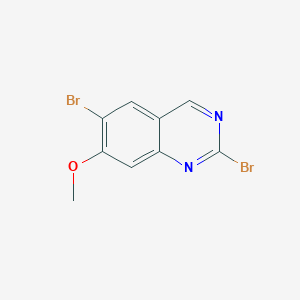
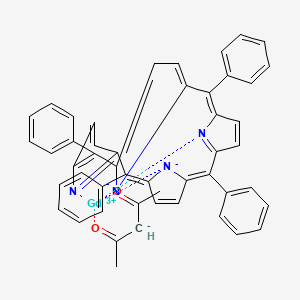
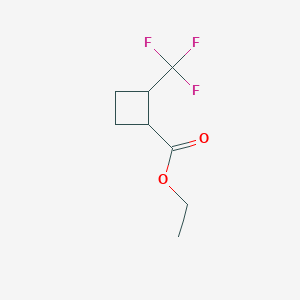
![(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
![1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)
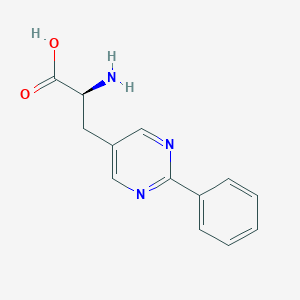
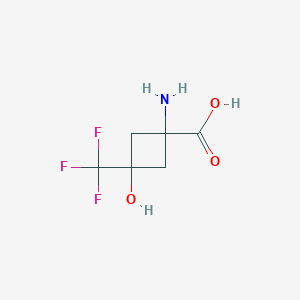

![5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15226033.png)
![3-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15226045.png)
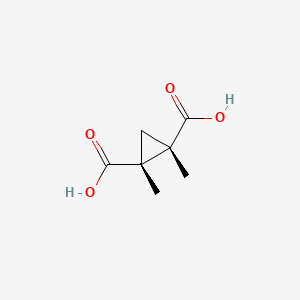
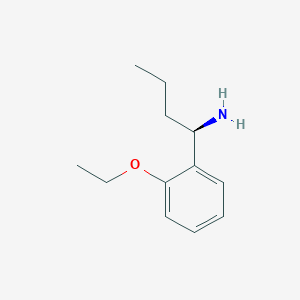
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)
